molecular formula C2H4O2<br>C2H4O2<br>CH3COOH B043138 Acetic acid CAS No. 64-19-7

Acetic acid

Cat. No.: B043138
CAS No.: 64-19-7
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Description

Acetic acid, systematically named ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOHThis compound is one of the most important carboxylic acids and is widely used in various industrial, biochemical, and food processing activities .

Scientific Research Applications

Acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Plays a role in metabolic pathways and is used in the preparation of biological samples for microscopy.

    Medicine: Used as an antiseptic and in the treatment of infections.

    Industry: Used in the production of plastics, textiles, and photographic films.

Mechanism of Action

Target of Action

Acetic acid, also known as ethanoic acid, is a simple and universal compound found in various organisms . It primarily targets bacteria and fungus, acting as an antimicrobial agent . It is used to treat infections in the ear canal . This compound also interacts with the N-methyl-D-aspartate receptor (NMDAR), stimulating nitric oxide production, which increases the release of presynaptic glutamate and other neurotransmitters .

Mode of Action

This compound interacts with its targets in several ways. When acid is added, the protons of the acid that are released will be removed by the acetate ions to form an this compound molecule . In the case of bacteria and fungus, this compound acts as an antibiotic, inhibiting their growth and proliferation . When interacting with NMDAR, this compound stimulates the production of nitric oxide, leading to an increase in the release of presynaptic glutamate and other neurotransmitters, thereby increasing sympathoexcitation .

Biochemical Pathways

This compound plays a pivotal role in various biochemical pathways. It is a product of the oxidation of ethanol and of the destructive distillation of wood . This compound is synthesized by the oxidation of acetaldehyde catalyzed by aldehyde dehydrogenases (ALDHs) and then activated to acetyl-CoA by acetate-activation enzymes, including acetyl-CoA synthetase (ACS) and acetate non-utilising 1 (ACN1) . Acetyl-CoA is an important acetyl donor for many biological reactions, including primary and secondary metabolism and protein acetylation .

Pharmacokinetics

It is known that this compound is used locally, occasionally internally, as a counterirritant and also as a reagent . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. It helps reduce hyperglycemia, hyperinsulinemia, hyperlipidemia, and obesity . Other studies have shown that this compound can help prevent growth and proliferation of susceptible urinary pathogens, especially ammonia-forming bacteria associated with prolonged use of an indwelling urethral catheter .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound may cause environmental pollution and ecological harm if it is handled, stored, or disposed of improperly . Furthermore, the concentration of this compound can influence its effects. While low concentrations encountered in vinegar and other foods are harmless, higher concentrations could be encountered in a laboratory or factory, where this compound is a strong eye, skin, and mucous membrane irritant .

Safety and Hazards

Acetic acid can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and, because of this, must be handled with extreme care . This compound can also be damaging to the internal organs if ingested or in the case of vapor inhalation .

Future Directions

Future directions for acetic acid research include the development of efficient decarbonization technologies to capture, store and utilize CO2 . Another area of interest is the combination of systems biology and synthetic biology to achieve efficient biomanufacturing in this compound Bacteria .

Biochemical Analysis

Biochemical Properties

Acetic acid plays a significant role in biochemical reactions. It is known for its ability to partially oxidize a variety of carbohydrates, releasing corresponding metabolites such as aldehydes, ketones, and organic acids into the media . . Acetyl-CoA is a central molecule in metabolism, involved in many biochemical reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to cause stress adaptation and programmed cell death in yeast . In BRL-3A cells, this compound activates the AMPKα signaling pathway, leading to increased lipid oxidation and decreased lipid synthesis, thereby reducing liver fat accumulation . This compound also causes endoplasmic reticulum stress and induces the unfolded protein response in Saccharomyces cerevisiae .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to acetyl-CoA, which is carried out by acyl-CoA short-chain synthetases . This compound treatment increases AMPKα phosphorylation, which subsequently increases the expression and transcriptional activity of peroxisome proliferator-activated receptor α and upregulates the expression of lipid oxidation genes . Furthermore, elevated AMPKα phosphorylation reduces the expression and transcriptional activity of the sterol regulatory element-binding protein 1c, which reduces the expression of lipogenic genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in BRL-3A cells, this compound treatment led to an increase in AMPKα phosphorylation and subsequent changes in gene expression and lipid metabolism

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to acetyl-CoA, a central molecule in metabolism, by acyl-CoA short-chain synthetases . Acetyl-CoA is then involved in many biochemical reactions, including the tricarboxylic acid cycle and oxidative phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Acetic acid undergoes various chemical reactions typical of carboxylic acids:

  • Neutralization: Reacts with bases to form acetate salts and water. [ \text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ]

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters. [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]

  • Reduction: Can be reduced to ethanol using reducing agents. [ \text{CH}_3\text{COOH} + 4[\text{H}] \rightarrow \text{CH}_3\text{CH}_2\text{OH} + \text{H}_2\text{O} ]

  • Oxidation: Can be further oxidized to carbon dioxide and water. [ \text{CH}_3\text{COOH} + 2\text{O}_2 \rightarrow 2\text{CO}_2 + 2\text{H}_2\text{O} ]

  • Substitution: Reacts with halogens in the presence of a catalyst to form halogenated acetic acids. [ \text{CH}_3\text{COOH} + \text{Cl}_2 \rightarrow \text{CH}_2\text{ClCOOH} + \text{HCl} ]

Comparison with Similar Compounds

Acetic acid can be compared with other carboxylic acids and related compounds:

This compound’s unique properties, such as its moderate acidity and ability to form hydrogen bonds, make it a versatile compound with numerous applications in various fields.

Properties

IUPAC Name

acetic acid
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InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
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InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)O
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Molecular Formula

C2H4O2, Array, CH3COOH
Record name ACETIC ACID
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Related CAS

6993-75-5
Record name Acetic acid, dimer
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DSSTOX Substance ID

DTXSID5024394
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Molecular Weight

60.05 g/mol
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Physical Description

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.]
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Boiling Point

117.9 °C, 118 °C, 244 °F
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Flash Point

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F
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Solubility

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible
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Density

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05
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Vapor Density

2.07 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg
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Mechanism of Action

Although acetic acid has been shown to induce apoptosis in yeast, the exact apoptotic mechanisms remain unknown. Here, /the study examined/ the effects of acetic acid treatment on yeast cells by 2-DE, revealing alterations in the levels of proteins directly or indirectly linked with the target of rapamycin (TOR) pathway: amino-acid biosynthesis, transcription/translation machinery, carbohydrate metabolism, nucleotide biosynthesis, stress response, protein turnover and cell cycle. The increased levels of proteins involved in amino-acid biosynthesis presented a counteracting response to a severe intracellular amino-acid starvation induced by acetic acid. Deletion of GCN4 and GCN2 encoding key players of general amino-acid control (GAAC) system caused a higher resistance to acetic acid indicating an involvement of Gcn4p/Gcn2p in the apoptotic signaling. Involvement of the TOR pathway in acetic acid-induced apoptosis was also reflected by the higher survival rates associated to a terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL)-negative phenotype and lower reactive oxygen species levels of Deltator1 cells. In addition, deletion mutants for several downstream mediators of the TOR pathway revealed that apoptotic signaling involves the phosphatases Pph21p and Pph22p but not Sit4p. Altogether, /these/ results indicate that GAAC and TOR pathways (Tor1p) are involved in the signaling of acetic acid-induced apoptosis., Acetic acid was found to have actions on urinary bladder smooth muscle in /the/ routine ion channel screening assays. Numerous studies have examined the mechanisms of bladder irritation by acetic acid; however, the direct effect of acetic acid on ion channels in detrusor smooth muscle cells has not been evaluated. /The study/ used whole-cell patch-clamp techniques to examine the effect of acetic acid on large-conductance Ca2+-activated K+ channels (BKCa) from guinea pig detrusor smooth muscle cells and CHO cells expressing recombinant human BKCaalphabeta1 (CHO BKCaalphabeta1) and human BKCaalpha (CHO BKCaalpha). Acetic acid activated BKCa currents in a concentration-dependent (0.01% to 0.05% v/v) manner in all the cell systems studied. Acetic acid (0.05%) increased BKCa current at +30 mV by 2764 +/- 918% (n=8) in guinea pig detrusor smooth muscle cells. Acetic acid (0.03%) shifted the V1/2 of conductance-voltage curve by 64 +/- 14 (n=5), 128 +/- 14 (n=5), and 126 +/- 12 mV (n=4) in CHO BKCaalpha, CHO BKCaalphabeta1 and detrusor smooth muscle cells, respectively. This effect of acetic acid was found to be independent of pH and was also not produced by its salt form, sodium acetate. Automated patch-clamp experiments also showed similar activation of CHO BKCaalphabeta1 by acetic acid. In conclusion, acetic acid directly activates BKCa channels in detrusor smooth muscle cells. This novel study necessitates caution while interpreting the results from acetic acid bladder irritation model., /It was/ previously shown that acetic acid activates a mitochondria-dependent death process in Saccharomyces cerevisiae and that the ADP/ATP carrier (AAC) is required for mitochondrial outer membrane permeabilization and cytochrome c release. Mitochondrial fragmentation and degradation have also been shown in response to this death stimulus. Herein, /the study/ show that autophagy is not active in cells undergoing acetic acid-induced apoptosis and is therefore not responsible for mitochondrial degradation. Furthermore, /the study/ found that the vacuolar protease Pep4p and the AAC proteins have a role in mitochondrial degradation using yeast genetic approaches. Depletion and overexpression of Pep4p, an orthologue of human cathepsin D, delays and enhances mitochondrial degradation respectively. Moreover, Pep4p is released from the vacuole into the cytosol in response to acetic acid treatment. AAC-deleted cells also show a decrease in mitochondrial degradation in response to acetic acid and are not defective in Pep4p release. Therefore, AAC proteins seem to affect mitochondrial degradation at a step subsequent to Pep4p release, possibly triggering degradation through their involvement in mitochondrial permeabilization. The finding that both mitochondrial AAC proteins and the vacuolar Pep4p interfere with mitochondrial degradation suggests a complex regulation and interplay between mitochondria and the vacuole in yeast programmed cell death.
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Impurities

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found.
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Color/Form

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution).

CAS No.

64-19-7, 68475-71-8, 77671-22-8
Record name Acetic acid
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Melting Point

16.635 °C, 16.6 °C, 16.7 °C, 62 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.